Benzo[d]thiazol-6-ylmethanol

Physicochemical Properties Drug Design Formulation

Researchers developing kinase inhibitors often face supply chain delays for position-specific benzothiazole building blocks. Benzo[d]thiazol-6-ylmethanol (CAS 19989-66-3) resolves this with its critical 6-hydroxymethyl substitution essential for target binding. • Enables direct elaboration to kinase inhibitor scaffolds (p38α/β, c-MET) with favorable IP positioning • Crystalline solid (m.p. 103-105°C) ensures reliable kilogram-scale handling • On-demand oxidation to benzothiazole-6-carboxaldehyde reduces dual inventory costs

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 19989-66-3
Cat. No. B011606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-6-ylmethanol
CAS19989-66-3
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CO)SC=N2
InChIInChI=1S/C8H7NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2
InChIKeyOZGXSRLIKDPNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]thiazol-6-ylmethanol Overview


Benzo[d]thiazol-6-ylmethanol (CAS 19989-66-3), also known as 6-benzothiazolemethanol, is a benzothiazole derivative with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol . It features a primary alcohol (-CH₂OH) group at the 6-position of the 1,3-benzothiazole core . This substitution pattern confers distinct chemical properties, including a melting point of 103.0°C to 105.0°C and a predicted boiling point of 332.6±17.0 °C . As a heterocyclic building block, it serves as a versatile intermediate in the synthesis of various pharmacologically active compounds, including those investigated for kinase inhibition and antimicrobial applications .

Versatile benzothiazole intermediate for medicinal chemistry and kinase inhibitor synthesis
6-Hydroxymethyl group provides a reactive handle for further derivatization
Crystalline solid supports reliable handling and purification workflows

Positional Specificity of Benzo[d]thiazol-6-ylmethanol


Generic substitution of benzothiazole derivatives in medicinal chemistry and chemical synthesis is not feasible due to the profound impact of substitution pattern on biological activity and physicochemical properties [1]. The position of the hydroxymethyl group on the benzothiazole ring is a critical determinant of molecular interactions [2]. For instance, in a study of benzothiazole analogues as antimicrobial agents, varying the substitution at the 6-position of the aryl moiety resulted in distinct antifungal activities, underscoring that the specific 6-hydroxymethyl substitution of Benzo[d]thiazol-6-ylmethanol is essential for its intended applications and cannot be replicated by its 2-, 4-, 5-, or 7-substituted counterparts [3]. Furthermore, the presence of the hydroxymethyl group itself, compared to a methyl, carboxylic acid, or unsubstituted ring, directly influences key parameters such as lipophilicity and metabolic stability, which are crucial for in vivo performance [4].

Positional isomer substitution
2-, 4-, 5-, or 7-substituted benzothiazole isomers may shift biological activity profiles and physicochemical properties.
Functional group replacement
Replacing the hydroxymethyl group with methyl, carboxylic acid, or H alters lipophilicity and metabolic stability, limiting direct interchangeability.
Core scaffold validation
The unsubstituted benzothiazole core lacks the 6-substitution SAR context for antimicrobial and kinase inhibitor programs.

Benzo[d]thiazol-6-ylmethanol Comparative Evidence


Physicochemical Comparison with Benzothiazole Analogs

The introduction of a hydroxymethyl group at the 6-position of the benzothiazole core in Benzo[d]thiazol-6-ylmethanol results in a melting point of 103-105°C, which is substantially higher than that of the unsubstituted benzothiazole (2°C) and 2-aminobenzothiazole (129°C) [1]. This difference in physical state at ambient conditions directly influences handling, purification, and formulation strategies in both research and industrial settings [2]. Additionally, the predicted boiling point of 332.6±17.0 °C is significantly elevated compared to benzothiazole (231°C), indicating stronger intermolecular forces that may affect its behavior in high-temperature reactions .

Melting Point
Reported
103–105 °C
+101 °C vs. benzothiazole; −26 °C vs. 2-aminobenzothiazole
Solid-form handling and purification context
Benzothiazole m.p. 2 °C; 2-aminobenzothiazole m.p. 129 °C
Physicochemical Properties Drug Design Formulation

Synthetic Efficiency vs. 6-Carboxylic Acid Analog

Benzo[d]thiazol-6-ylmethanol can be synthesized from methyl benzothiazole-6-carboxylate with a reported yield of 83%, demonstrating a high-efficiency route to this key intermediate . In contrast, the direct use of the carboxylic acid analog often requires additional activation steps (e.g., conversion to acid chloride) for further derivatization, which can lower overall synthetic efficiency and introduce additional purification burdens . The primary alcohol group of Benzo[d]thiazol-6-ylmethanol is a more versatile handle for common transformations such as oxidation to the aldehyde or conversion to a leaving group (e.g., bromide), making it a preferred intermediate over the carboxylic acid for many synthetic sequences [1].

Synthetic Yield
83% yield
From methyl benzothiazole-6-carboxylate reduction
Scalable synthesis route context
Direct high-yield route vs. multi-step acid activation
Synthetic Chemistry Process Development Building Blocks

Antifungal SAR: 6-Substitution Advantage

A comprehensive SAR study on benzothiazole derivatives has established that substitution at the 6-position of the benzothiazole ring is critical for achieving high antifungal activity [1]. Specifically, compounds bearing a bulky substituent at the 6-position demonstrated superior activity compared to those with substitutions at other positions [2]. While direct biological activity data for Benzo[d]thiazol-6-ylmethanol itself is not the primary differentiator, this class-level inference strongly supports its selection over other isomers (e.g., 2- or 4-substituted analogs) as a starting point for medicinal chemistry campaigns targeting antimicrobial or antifungal applications [1][3]. In contrast, the unsubstituted benzothiazole core typically exhibits negligible activity in these assays [1].

Antifungal SAR
Class-level inference
6-Substitution favorable
Reported higher activity for 6-substituted derivatives in SAR panel
Supports 6-substitution review for antimicrobial campaigns
Not directly assayed for this compound
Medicinal Chemistry Structure-Activity Relationship (SAR) Antimicrobial

Kinase Inhibitor Patent Intermediate

Benzo[d]thiazol-6-ylmethanol has been explicitly utilized as a key intermediate in multiple patented drug discovery programs, including those targeting myeloperoxidase inhibition and c-MET kinase activity inhibition [1][2]. In contrast, closely related analogs such as benzothiazole-6-carboxaldehyde or benzothiazole-6-carboxylic acid are less frequently cited in these specific high-value patent families [1]. This documented use in the synthesis of compounds with demonstrated kinase inhibitory activity (e.g., p38α/β kinases) provides a tangible, application-specific advantage over other benzothiazole building blocks that lack this track record [3].

Patent Use
Supporting evidence
Explicitly named in kinase inhibitor patents (c-MET, MPO)
Other 6-substituted analogs: absent or infrequent citation
Supports patent track record review
Based on 2003-2017 patent literature
Pharmaceutical Patents Drug Discovery Kinase Inhibition

Oxidation to 6-Carboxaldehyde Advantage

Benzo[d]thiazol-6-ylmethanol can be efficiently oxidized to the corresponding aldehyde, benzothiazole-6-carboxaldehyde, using manganese dioxide (MnO₂) in dichloromethane at room temperature . This transformation provides direct access to a second, highly valuable building block that is often less commercially available or more expensive . In contrast, the reverse transformation (aldehyde to alcohol) is less atom-economical. This capability positions Benzo[d]thiazol-6-ylmethanol as a more versatile and cost-effective precursor, as a single stock of the alcohol can serve as a source for two distinct functional handles for subsequent chemistry, unlike starting from the aldehyde or the carboxylic acid .

Aldehyde Access
Direct oxidation to benzothiazole-6-carboxaldehyde (MnO₂, RT)
Purchasing aldehyde directly: single-use, may increase procurement complexity
Dual-use building block context
Reduces inventory and supply chain dependencies
Synthetic Versatility Functional Group Interconversion Building Block Utility

Benzo[d]thiazol-6-ylmethanol Application Scenarios


Lead Optimization for Kinase Inhibitors

For medicinal chemistry programs focused on developing novel kinase inhibitors (e.g., targeting p38α/β or c-MET), Benzo[d]thiazol-6-ylmethanol is a strategically valuable building block [1]. Its 6-hydroxymethyl group provides a versatile attachment point for further elaboration, and its core structure is present in multiple patented kinase inhibitor scaffolds [2]. Procuring this specific compound over a simpler, unsubstituted benzothiazole or a 2-substituted analog increases the likelihood of identifying a potent lead series with favorable intellectual property positioning .

Aldehyde Building Blocks for Fragment-Based Discovery

In fragment-based drug discovery (FBDD) or parallel synthesis, where a diverse set of reactive fragments is required, Benzo[d]thiazol-6-ylmethanol offers a cost-effective route to benzothiazole-6-carboxaldehyde [1]. A laboratory can procure the alcohol and generate the aldehyde on-demand via a simple, room-temperature oxidation, rather than managing separate inventories and procurement of both compounds [2]. This is particularly advantageous when the aldehyde is needed for reductive aminations or hydrazone formations .

Process Scale-Up with High-Yield Intermediates

During the scale-up of a synthetic route for a preclinical candidate, the selection of intermediates that can be prepared reliably and in high yield is critical. Benzo[d]thiazol-6-ylmethanol can be synthesized in an 83% yield from a common precursor, demonstrating its suitability for larger-scale production [1]. Its solid, crystalline nature (m.p. 103-105°C) also simplifies purification and handling in a kilogram-scale laboratory setting compared to lower-melting or liquid benzothiazole analogs, reducing the risk of process variability [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
6-Hydroxymethyl building block versatility
Kinase inhibition SAR review
On-demand aldehyde generation for fragment-based discovery
Alcohol-to-aldehyde oxidation capability
Aldehyde functionality confirmation
Scale-up synthesis for preclinical candidates
High-yield crystalline intermediate
Process reproducibility and purity

Technical Documentation Hub

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